Elucidation of (-)-Cadin-4,10(15)-dien-11-oic Acid: A Spectroscopic Data Interpretation Guide
Elucidation of (-)-Cadin-4,10(15)-dien-11-oic Acid: A Spectroscopic Data Interpretation Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectral data interpretation for the sesquiterpenoid (-)-Cadin-4,10(15)-dien-11-oic acid. Due to the limited availability of published spectral data for this specific compound, this document utilizes spectral data from the closely related and structurally analogous sesquiterpenoid, artemisinic acid, as a representative example to illustrate the principles of spectroscopic analysis and data interpretation in this class of molecules. This guide is intended to serve as a practical resource for researchers engaged in the isolation, characterization, and development of cadinane-type sesquiterpenoids.
Introduction
(-)-Cadin-4,10(15)-dien-11-oic acid is a sesquiterpenoid belonging to the cadinane (B1243036) class, characterized by a bicyclic decahydronaphthalene (B1670005) skeleton. Sesquiterpenoids are a diverse group of natural products known for their wide range of biological activities, making them attractive targets for drug discovery and development. The precise structural elucidation of these complex molecules is paramount for understanding their structure-activity relationships and mechanism of action. This guide outlines the standard spectroscopic techniques employed for the characterization of such compounds, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Presentation
The following tables summarize the spectral data for artemisinic acid, a sesquiterpenoid carboxylic acid with a cadinane-related structure. This data is presented as a proxy for (-)-Cadin-4,10(15)-dien-11-oic acid to demonstrate the expected spectral features and the format for data presentation.
Table 1: ¹H NMR Spectral Data of Artemisinic Acid (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 6.28 | d | 9.8 | H-1 |
| 5.86 | s | H-12 | |
| 5.48 | d | 9.8 | H-2 |
| 5.01 | s | H-12' | |
| 2.52 | m | H-7 | |
| 2.25 | m | H-11 | |
| 2.05 | m | H-6 | |
| 1.88 | m | H-8 | |
| 1.70 | m | H-9 | |
| 1.45 | m | H-5 | |
| 1.25 | s | H-14 | |
| 1.02 | d | 6.4 | H-13 |
Table 2: ¹³C NMR Spectral Data of Artemisinic Acid (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 179.8 | C | C-15 |
| 147.2 | C | C-4 |
| 135.2 | C | C-3 |
| 130.9 | CH | C-1 |
| 125.1 | CH | C-2 |
| 118.9 | CH₂ | C-12 |
| 45.8 | CH | C-7 |
| 42.1 | C | C-10 |
| 37.5 | CH₂ | C-9 |
| 36.8 | CH | C-11 |
| 34.2 | CH₂ | C-6 |
| 33.5 | CH | C-5 |
| 26.2 | CH₂ | C-8 |
| 20.7 | CH₃ | C-13 |
| 12.8 | CH₃ | C-14 |
Table 3: IR and MS Spectral Data of Artemisinic Acid
| Spectroscopic Technique | Key Absorptions / Signals |
| IR (KBr, cm⁻¹) | 3400-2500 (br, O-H), 2925 (C-H), 1685 (C=O), 1630 (C=C) |
| MS (EI, m/z) | 234 [M]⁺, 219 [M-CH₃]⁺, 189 [M-COOH]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for sesquiterpenoid carboxylic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm).
Instrumentation: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are typically recorded on a 400, 500, or 600 MHz NMR spectrometer.
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired to determine the chemical shifts, multiplicities, and coupling constants of the protons in the molecule.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum, often acquired with proton decoupling, provides information on the number and types of carbon atoms (C, CH, CH₂, CH₃). DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between these carbon types.
2D NMR Spectroscopy (COSY, HSQC, HMBC):
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COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the carbon skeleton.
Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be deposited on a salt plate (e.g., NaCl or KBr) and the solvent evaporated.
Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The data is typically collected over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
Instrumentation: High-resolution mass spectrometry (HRMS) is often performed using techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
Data Acquisition: The mass spectrometer is calibrated, and the sample is introduced. The instrument measures the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions, allowing for the determination of the molecular formula and providing structural information based on fragmentation patterns.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a natural product like (-)-Cadin-4,10(15)-dien-11-oic acid.
Caption: Workflow for the isolation and structural elucidation of a natural product.
